molecular formula C12H13ClF3N3 B12227141 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(4-fluorobenzyl)methanamine

1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(4-fluorobenzyl)methanamine

Cat. No.: B12227141
M. Wt: 291.70 g/mol
InChI Key: ILYGYWXQLUUGLI-UHFFFAOYSA-N
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Description

1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(4-fluorobenzyl)methanamine is an organic compound with the chemical formula C12H13ClF3N3. It is a white solid with certain solubility properties and serves as an intermediate compound for synthesizing other organic compounds .

Preparation Methods

The synthesis of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(4-fluorobenzyl)methanamine can be achieved through organic synthesis reactions. The specific synthetic routes and reaction conditions can vary based on the experimental setup. Generally, the preparation involves the reaction of difluoromethylated pyrazole derivatives with 4-fluorobenzylamine under controlled conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process .

Chemical Reactions Analysis

1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(4-fluorobenzyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(4-fluorobenzyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(4-fluorobenzyl)methanamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, disrupting biological pathways and leading to its observed effects. Detailed studies on its molecular targets and pathways are essential for understanding its full mechanism of action .

Comparison with Similar Compounds

1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(4-fluorobenzyl)methanamine can be compared with other similar compounds, such as:

  • 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine
  • 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(4-chlorobenzyl)methanamine

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications.

Properties

Molecular Formula

C12H13ClF3N3

Molecular Weight

291.70 g/mol

IUPAC Name

N-[[1-(difluoromethyl)pyrazol-3-yl]methyl]-1-(4-fluorophenyl)methanamine;hydrochloride

InChI

InChI=1S/C12H12F3N3.ClH/c13-10-3-1-9(2-4-10)7-16-8-11-5-6-18(17-11)12(14)15;/h1-6,12,16H,7-8H2;1H

InChI Key

ILYGYWXQLUUGLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCC2=NN(C=C2)C(F)F)F.Cl

Origin of Product

United States

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